4-(3-Azidopropyl)morpholine is a morpholine derivative characterized by the presence of an azide functional group attached to a propyl chain. This compound is significant in organic chemistry due to its potential applications in medicinal chemistry and material science. Morpholine derivatives are known for their versatility and utility in synthesizing various biologically active compounds.
The synthesis of 4-(3-Azidopropyl)morpholine has been documented in several scientific studies, highlighting its relevance in drug design and development. The compound can be synthesized through various organic reactions that involve morpholine as a core structure.
4-(3-Azidopropyl)morpholine falls under the category of heterocyclic compounds, specifically as a morpholine derivative. Morpholines are cyclic amines that contain both nitrogen and oxygen in their ring structure, making them valuable for their chemical reactivity and biological properties.
The synthesis of 4-(3-Azidopropyl)morpholine typically involves the following steps:
The general reaction pathway can be summarized as follows:
The molecular structure of 4-(3-Azidopropyl)morpholine can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure:
4-(3-Azidopropyl)morpholine can participate in various chemical reactions, including:
In click chemistry, for instance, when reacted with terminal alkynes under copper(I) catalysis, 4-(3-Azidopropyl)morpholine can yield 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.
The mechanism of action for 4-(3-Azidopropyl)morpholine primarily revolves around its reactivity due to the azide group. The azide moiety can undergo:
The stability of the azide group allows for selective reactions under mild conditions, making it a favorable choice for synthetic applications.
4-(3-Azidopropyl)morpholine has several applications across various fields:
4-(3-Azidopropyl)morpholine (CAS 1248477-79-3) exemplifies a strategically engineered bifunctional compound that merges the synthetic versatility of organic azides with the pharmacokinetic advantages of the morpholine heterocycle. Structurally defined by the formula C₇H₁₄N₄O and molecular weight 170.216 g/mol, this molecule features an azide-terminated propyl chain appended to the morpholine nitrogen atom (SMILES: [N-]=[N+]=NCCCN1CCOCC1) [5]. This molecular architecture positions it as a pivotal building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—the paradigmatic "click chemistry" transformation renowned for high yields, regioselectivity (specifically generating 1,4-disubstituted 1,2,3-triazoles), and bioorthogonal compatibility [6]. The azido group (-N₃) serves as a potent 1,3-dipole, undergoing facile cycloaddition with terminal alkynes under catalytic conditions to form stable triazole linkages, while the morpholine ring contributes favorable physiochemical properties including aqueous solubility and metabolic stability [5] [6].
The utility of 4-(3-azidopropyl)morpholine in materials science is demonstrated by its application in synthesizing microporous organic networks (MONs). For instance, iron(III) porphyrin-based organic networks (FePONs) constructed using analogous azide-bearing linkers exhibit exceptional catalytic activity in carbene insertion reactions into N-H bonds, benefiting from the structural stability imparted by the triazole-morpholine architecture [6]. Similarly, this compound enables the modular functionalization of biomacromolecules; zinc(II) porphyrins bearing terminal alkynes have been conjugated to 5´-azide-modified DNA oligonucleotides via CuAAC, yielding hybrid porphyrin-DNA nanostructures with potential in sensing and targeted delivery [6].
Table 1: Key Physicochemical Properties and Reaction Parameters for 4-(3-Azidopropyl)morpholine in Click Chemistry
Property/Condition | Value/Description | Significance |
---|---|---|
Molecular Formula | C₇H₁₄N₄O | Determines reactivity and physical handling requirements |
Azide Group Stretching Frequency | ~2100 cm⁻¹ (IR) | Characteristic signature for reaction monitoring and quality control |
CuAAC Reaction Temperature | Ambient to 85°C | Compatibility with diverse substrates including biomolecules |
Triazole Regioselectivity | 1,4-disubstituted | Ensures structural uniformity in conjugated products |
Solubility Profile | Polar organic solvents (DMSO, methanol, THF) | Facilitates reactions in homogeneous phases |
The morpholine ring (1-oxa-4-azacyclohexane) has evolved from an industrial solvent and corrosion inhibitor in the 1930s to a privileged pharmacophore in modern medicinal chemistry. Its integration into bioactive molecules stems from a confluence of favorable properties: moderate basicity (pKa ≈ 8.4, near physiological pH), balanced lipophilicity-hydrophilicity, conformational flexibility, and the capacity for hydrogen bonding via its oxygen and nitrogen atoms [1] [4]. Since the commercial availability of morpholine in the United States in 1935, over 100 drugs incorporating this heterocycle have been marketed, underscoring its transformative impact on drug design [1] [4].
The historical trajectory of morpholine derivatives reveals their therapeutic diversification:
Table 2: Representative Marketed Drugs Containing Morpholine Derivatives and Therapeutic Applications
Drug (Approval Year) | Therapeutic Category | Role of Morpholine Motif |
---|---|---|
Timolol (1978) | Beta-blocker (Hypertension, Glaucoma) | Solubility enhancement, membrane permeability |
Moclobemide (1992) | Antidepressant (MAO-A inhibitor) | Brain penetration optimization, target affinity |
Linezolid (2000) | Antibiotic (Oxazolidinone) | Ribosomal binding essentiality against resistant bacteria |
Levofloxacin (1996) | Antibiotic (Fluoroquinolone) | DNA gyrase inhibition potency and spectrum enhancement |
Aprepitant (2003) | Antiemetic (NK1 antagonist) | Receptor binding affinity and metabolic stability |
Rivaroxaban (2008) | Anticoagulant (Factor Xa inhibitor) | Key binding interactions via morpholinone intermediate [8] |
Reboxetine (1997) | Antidepressant (NRI) | Noradrenaline reuptake inhibition potency |
The integration of morpholine into drug discovery platforms continues to address contemporary challenges, particularly in central nervous system (CNS) therapeutics. Morpholine's weak basicity and polar surface area enhance solubility while minimizing P-glycoprotein efflux, facilitating CNS penetration—an attribute exploited in sigma receptor antagonists like MR-309 for neuropathic pain [2]. Furthermore, derivatives like 3-fluoro-4-morpholinoaniline (CID 1485330) serve as intermediates for novel kinase inhibitors targeting oncology and neurodegeneration, demonstrating the scaffold's enduring versatility [10]. The evolution from simple solubilizing appendage to integral pharmacophoric element underscores morpholine's indispensable role in rational drug design.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3